N'-(2-hydroxy-3-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide
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Overview
Description
N'-(2-hydroxy-3-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy-phenylpropyl group and a trifluoroethyl group attached to an oxalamide backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-hydroxy-3-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide typically involves the reaction of 2-hydroxy-3-phenylpropylamine with 2,2,2-trifluoroethyl oxalyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-(2-hydroxy-3-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-(2-hydroxy-3-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group can interact with enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s stability and bioavailability. The oxalamide backbone may facilitate binding to proteins or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- N1-(3-phenylpropyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- N1-(2-hydroxy-3-phenylpropyl)-N2-(ethyl)oxalamide
Uniqueness
N'-(2-hydroxy-3-phenylpropyl)-N-(2,2,2-trifluoroethyl)ethanediamide is unique due to the combination of its hydroxy-phenylpropyl and trifluoroethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c14-13(15,16)8-18-12(21)11(20)17-7-10(19)6-9-4-2-1-3-5-9/h1-5,10,19H,6-8H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDYQMRXPAXIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C(=O)NCC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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